2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride

Medicinal Chemistry Pyrimidine Carboxamide Synthesis NF-κB/AP-1 Inhibition

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a polyfunctionalized pyrimidine derivative bearing three electron-withdrawing substituents: a 2-chloro leaving group, a 4-trifluoromethyl group, and a 5-carbonyl chloride electrophile. This combination confers both electrophilic reactivity at the acid chloride and nucleophilic aromatic substitution (SNAr) potential at the 2-position, enabling sequential, orthogonal functionalization strategies that are not achievable with mono- or difunctional pyrimidine analogs.

Molecular Formula C6HCl2F3N2O
Molecular Weight 244.98 g/mol
CAS No. 154934-99-3
Cat. No. B117101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
CAS154934-99-3
Molecular FormulaC6HCl2F3N2O
Molecular Weight244.98 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)C(F)(F)F)C(=O)Cl
InChIInChI=1S/C6HCl2F3N2O/c7-4(14)2-1-12-5(8)13-3(2)6(9,10)11/h1H
InChIKeyBTRSILVUNQWNDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (CAS 154934-99-3): A Dual-Reactive Pyrimidine Building Block for Targeted Synthesis


2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a polyfunctionalized pyrimidine derivative bearing three electron-withdrawing substituents: a 2-chloro leaving group, a 4-trifluoromethyl group, and a 5-carbonyl chloride electrophile. This combination confers both electrophilic reactivity at the acid chloride and nucleophilic aromatic substitution (SNAr) potential at the 2-position, enabling sequential, orthogonal functionalization strategies that are not achievable with mono- or difunctional pyrimidine analogs [1]. The compound serves as a key intermediate in the synthesis of pyrimidine carboxamides with demonstrated transcription factor inhibition activity [1].

Why Generic 2-Chloro-4-(trifluoromethyl)pyrimidine Analogs Cannot Replace the 5-Carbonyl Chloride in Sequential Functionalization Workflows


Closely related compounds such as 2-chloro-4-(trifluoromethyl)pyrimidine (lacking the carbonyl chloride) or 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (requiring coupling reagents) cannot replicate the orthogonal reactivity profile of the target compound . The presence of the acid chloride enables direct, high-yielding amidation under mild conditions without additional activation, while the 2-chloro substituent remains available for subsequent SNAr transformations [1]. In the patent literature, the 5-carbonyl chloride derivative was used to prepare a series of pyrimidine carboxamides that displayed structure-dependent inhibition of NF-κB and AP-1 transcription factors, where substituent variation at the 2- and 4-positions critically modulated biological potency [1]. Substitution with non-acid chloride analogs would necessitate divergent synthetic routes, altered reaction conditions, and would likely compromise the regioselectivity required for the construction of the target library.

Quantitative Evidence Guide: 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride vs. Structural Analogs in Synthesis and Application


Amidation Yield Comparison: Target Acid Chloride vs. 2,4-Dichloro-6-methylpyrimidine-5-carbonyl Chloride

In a direct head-to-head comparison within the same experimental framework (US5811428), the target compound achieved a 47% isolated yield when coupled with a 3,5-bis(trifluoromethyl)aniline derivative, whereas the structurally analogous 2,4-dichloro-6-methylpyrimidine-5-carbonyl chloride yielded only 44% under similar conditions [1]. This 3 percentage-point advantage, while modest, is accompanied by the critical retention of the 2-chloro substituent for downstream diversification, a feature absent in the fully substituted 2,4-dichloro-6-methyl comparator.

Medicinal Chemistry Pyrimidine Carboxamide Synthesis NF-κB/AP-1 Inhibition

Acid Chloride Reactivity Advantage Over Corresponding Carboxylic Acid in Amidation

The target acid chloride is prepared from 2-chloro-4-trifluoromethylpyrimidine-5-carboxylic acid in 70% yield using oxalyl chloride [1]. While the free carboxylic acid requires coupling reagents (e.g., EDCI/HOBt) and often requires longer reaction times or elevated temperatures, the acid chloride reacts directly with amines at room temperature to form carboxamides. This is a class-level inference: acid chlorides are generally 10^2 to 10^4 times more reactive toward nucleophilic acyl substitution than the corresponding carboxylic acids in the absence of activating agents [2]. No direct comparative kinetic data for this specific pyrimidine scaffold were found.

Synthetic Methodology Amidation Pyrimidine Functionalization

Sequential Orthogonal Functionalization Enabled by 2-Chloro and 5-Carbonyl Chloride Substituents

The target compound uniquely permits two sequential, non-interfering transformations: (i) amidation at the 5-carbonyl chloride, followed by (ii) SNAr at the 2-chloro position. In US5811428, the acid chloride was first amidated (47% yield), and the resulting 2-chloro intermediate was subsequently diversified at the 2-position via nucleophilic displacement [1]. This contrasts with 2,4-disubstituted analogs lacking the acid chloride, which would require a reversed sequence and different protecting group strategies. The trifluoromethyl group at C-4 further deactivates the ring toward electrophilic substitution while enhancing metabolic stability of derived bioactive compounds [2].

Orthogonal Reactivity Pyrimidine Derivatization Library Synthesis

Trifluoromethyl Group Contribution to Biological Activity of Derived Carboxamides

In the patent disclosing target compound-derived carboxamides, the presence of the 4-CF3 group was shown to be critical for transcription factor inhibitory activity. Analogs wherein the CF3 was replaced by CH3 or H exhibited diminished potency, as inferred from the SAR table in US5811428 [1]. While exact IC50 values are not tabulated for all pairwise comparisons, the patent explicitly claims that R4a = CF3 and R2a = Cl provide compounds with potent NF-κB and AP-1 inhibition, and that variations at these positions modulate activity [1]. This class-level inference suggests that the 4-CF3-2-Cl substitution pattern, as delivered by the target compound, is a privileged scaffold for this target class.

Structure-Activity Relationship NF-κB Inhibition Pyrimidine Carboxamides

Optimal Application Scenarios for 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride Based on Quantitative Evidence


Synthesis of Pyrimidine Carboxamide Libraries Targeting NF-κB and AP-1 Transcription Factors

The target compound is the direct precursor for a series of 2-chloro-4-trifluoromethylpyrimidine-5-carboxamides disclosed in US5811428 [1]. These compounds inhibit both NF-κB and AP-1 mediated transcription, with the 4-CF3 and 2-Cl substitution pattern being critical for activity. The acid chloride enables rapid parallel synthesis of amide libraries via simple amine coupling, achieving 47% yield in the exemplified reaction [1].

Orthogonal Derivatization for Kinase or GPCR Targeted Libraries

For medicinal chemistry programs requiring sequential functionalization of a pyrimidine core, this building block offers two orthogonal handles. The 5-carbonyl chloride can be amidated first, leaving the 2-chloro group available for SNAr with amines, alcohols, or thiols to introduce additional diversity elements. This two-step sequence is more efficient than routes starting from the corresponding acid, which require separate activation for each coupling [1].

Agrochemical Intermediate Synthesis Requiring Trifluoromethylpyrimidine Scaffolds

Trifluoromethylpyrimidines are privileged scaffolds in agrochemical discovery due to enhanced metabolic stability and lipophilicity [2]. The target compound provides a direct entry into 4-CF3-pyrimidine-5-carboxamide derivatives, which have been explored as antimicrobial agents . The acid chloride functionality allows straightforward conversion to amides, esters, and thioesters under mild conditions, facilitating rapid analog generation.

Material Science Applications Leveraging Electron-Deficient Pyrimidine Cores

The electron-withdrawing nature of the 2-chloro, 4-trifluoromethyl, and 5-carbonyl chloride substituents renders this compound suitable for the construction of n-type organic semiconductors or electron-transport materials. The orthogonal reactivity enables stepwise incorporation of donor and acceptor moieties onto the pyrimidine core [1].

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